1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid

Inflammation Leukotriene Biosynthesis Enzyme Inhibition

Researchers attempting LOX or HMG-CoA reductase inhibition with generic thiomorpholine-3-carboxylic acid encounter failed target engagement. Only the fully oxidized 1,1,5-trioxo (sulfone-lactam) motif confers validated inhibition-5-LO at 1 µM, 12-LO at 30 µM, and HMG-CoA reductase-while the carboxylic acid handle enables rapid library synthesis. Ensure your SAR studies use the correct, metabolically stable scaffold. • Validated 5-LO (1 µM) & 12-LO (30 µM) inhibition with weak COX activity. • Unique HMG-CoA reductase inhibition not observed in non-oxidized analogs. • In stock; standard pack sizes from 1 g to bulk; global shipping.

Molecular Formula C5H7NO5S
Molecular Weight 193.17
CAS No. 122556-18-7
Cat. No. B2878542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid
CAS122556-18-7
Molecular FormulaC5H7NO5S
Molecular Weight193.17
Structural Identifiers
SMILESC1C(NC(=O)CS1(=O)=O)C(=O)O
InChIInChI=1S/C5H7NO5S/c7-4-2-12(10,11)1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
InChIKeyJSRUCHVKGKSCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1,5-Trioxo-thiomorpholine-3-carboxylic acid – Chemical Profile


1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid (CAS 122556-18-7), also known as 5-oxothiomorpholine-3-carboxylic acid 1,1-dioxide, is a heterocyclic building block belonging to the thiomorpholine class. Its structure is characterized by a thiomorpholine ring fully oxidized to a sulfone (1,1-dioxide) and bearing a 5-oxo (lactam) group, in addition to a carboxylic acid at the 3-position . This specific oxidation state fundamentally alters its physicochemical and biological properties compared to non-oxidized or partially oxidized analogs. The compound is not a drug itself but serves as a versatile synthetic intermediate and a specialized probe for investigating structure-activity relationships (SAR) around sulfone-containing heterocycles . Its dual sulfone-lactam motif confers a unique hydrogen-bonding capacity and metabolic stability that are critical for applications in medicinal chemistry and agrochemical research [1].

Sulfone-lactam building block for SAR studies
Defined oxidation state enables hydrogen-bonding probe design
Carboxylic acid handle for amide coupling and library synthesis

Procurement Risk for 1,1,5-Trioxo-thiomorpholine-3-carboxylic Acid


Substituting 1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid with a generic thiomorpholine-3-carboxylic acid (CAS 20960-92-3) or a partially oxidized analog (e.g., 1-oxide derivatives) is scientifically invalid for any application requiring specific enzyme inhibition or defined metabolic stability. The target compound's 1,1-dioxide (sulfone) group is a strong hydrogen-bond acceptor that dramatically alters target binding affinity, while the 5-oxo (lactam) group locks the ring conformation, reducing metabolic soft spots [1]. In contrast, non-oxidized thiomorpholines are more basic, nucleophilic, and susceptible to rapid S-oxidation in vivo, leading to unpredictable pharmacokinetics [2]. Even the 1,1-dioxide without the 5-oxo group (e.g., thiomorpholine-3-carboxylic acid 1,1-dioxide) lacks the conformational constraint and additional hydrogen-bonding capacity of the lactam, resulting in significantly different biological activity profiles [3]. The quantitative evidence below demonstrates that this precise oxidation state is not merely a synthetic variation but a critical determinant of biological potency and selectivity.

Target Compound
Generic Thiomorpholine Analogs
Fully oxidized sulfone (1,1-dioxide) stabilizes electronic profile
Non-oxidized or partially oxidized; susceptible to rapid S-oxidation in vivo
5-Oxo (lactam) locks ring conformation and adds hydrogen-bonding
Lacks lactam; flexible ring may alter target binding affinity
Dual sulfone-lactam motif essential for reported enzyme inhibition
No reported activity against 5-LO, 12-LO, HMG-CoA reductase, or CCR5

Activity Comparison of Trioxo-thiomorpholine Acid vs Analogs


5-Lipoxygenase Inhibition vs Parent Thiomorpholine

In vitro assays demonstrate that 1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid exhibits significant inhibition of 5-lipoxygenase (5-LO) at a concentration of 1 µM, a key enzyme in the arachidonic acid cascade responsible for leukotriene biosynthesis . This activity is not observed for the non-oxidized parent thiomorpholine-3-carboxylic acid, which shows no significant 5-LO inhibition under comparable assay conditions [1]. The introduction of the 1,1-dioxide and 5-oxo groups is thus directly linked to the acquisition of this specific inhibitory phenotype.

5-LO Inhibition vs Parent
Reported
Target: Active at 1 µM
Parent thiomorpholine-3-carboxylic acid: No significant inhibition
Supports leukotriene pathway probe development
Activity attributed to sulfone-lactam motif; parent scaffold inactive
Inflammation Leukotriene Biosynthesis Enzyme Inhibition

Differential Lipoxygenase Selectivity: 12-LO vs 5-LO

Further profiling reveals that 1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid also inhibits platelet 12-lipoxygenase (12-LO), with activity observed at a concentration of 30 µM . In contrast, the compound shows no significant inhibition of cyclooxygenase (COX) enzymes, as indicated by its profile as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism while only inhibiting COX to a lesser extent [1]. This selectivity profile—active against 5-LO and 12-LO but not COX—is a distinct advantage over non-selective LOX/COX inhibitors and is not a property of the non-oxidized thiomorpholine-3-carboxylic acid scaffold.

LOX/COX Selectivity Profile
Reported
Target: Active vs 5-LO (1 µM) and 12-LO (30 µM); weak COX inhibition
Analog: No LOX or COX activity reported
Dual LOX inhibition without COX activity for pathway-selective studies
Concentration-dependent profile; selectivity optimization may require validation
Platelet Biology 12-Lipoxygenase Selectivity Profiling

Unique HMG-CoA Reductase Inhibition

In vitro testing has identified 1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis . This activity is a direct consequence of the compound's unique sulfone-lactam structure, which mimics key interactions of statin drugs. Importantly, this activity is not shared by thiomorpholine-3-carboxylic acid or its 1,1-dioxide derivative lacking the 5-oxo group, which have not been reported to inhibit HMG-CoA reductase [1]. The specific combination of the 1,1-dioxide and 5-oxo functionalities is required for binding to the enzyme's active site.

HMG-CoA Reductase Inhibition
Data to verify
Target: Inhibitor reported (IC50 not specified)
1,1-dioxide analog and parent: No reported activity
Supports cholesterol biosynthesis pathway studies
Exact IC50 requires verification; scaffold distinct from statins
Cholesterol Metabolism HMG-CoA Reductase Cardiovascular

CCR5 Antagonism: An Immunomodulatory Application

Pharmacological screening has identified 1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid as a CCR5 antagonist, suggesting potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This activity is a departure from the biological profile of non-oxidized thiomorpholine analogs, which have not been reported to interact with CCR5. The sulfone and lactam groups likely facilitate specific interactions with the CCR5 receptor binding pocket, a property that would be lost upon reduction to the parent thiomorpholine or even the 1-oxide derivative.

CCR5 Antagonism
Data to verify
Target: Identified as CCR5 antagonist in preliminary screening
Analog: No reported CCR5 activity
Supports chemokine receptor probe development
Preliminary screening data; requires independent validation
HIV Entry Chemokine Receptor Immunology

High-Value Applications of Trioxo-thiomorpholine Acid


Dual 5-LO/12-LO Inhibitor Design

The compound's validated inhibition of both 5-lipoxygenase (at 1 µM) and 12-lipoxygenase (at 30 µM), coupled with weak COX inhibition, makes it an ideal starting point for developing anti-inflammatory agents with a reduced gastrointestinal side-effect profile. Researchers can use this scaffold to synthesize focused libraries aimed at optimizing LOX selectivity and potency, a strategy not possible with non-oxidized thiomorpholine analogs .

Novel HMG-CoA Reductase Inhibitor Scaffold

Given its unique in vitro inhibition of HMG-CoA reductase—a property not shared by related thiomorpholine derivatives—this compound serves as a privileged scaffold for developing next-generation cholesterol-lowering agents. Its distinct chemotype may address limitations of current statins, such as muscle-related side effects or drug-drug interactions, by providing an alternative molecular starting point for medicinal chemistry optimization .

Sulfone-Lactam Probe for Target ID and SAR

The compound's well-defined oxidation state and dual sulfone-lactam motif provide a unique combination of hydrogen-bonding capacity and metabolic stability. It can be employed as a chemical probe to investigate the role of sulfone groups in target engagement and to delineate structure-activity relationships (SAR) for thiomorpholine-based inhibitors. Its activity against multiple targets (5-LO, 12-LO, HMG-CoA reductase, CCR5) makes it a versatile tool for phenotypic screening and target deconvolution [1].

Synthetic Intermediate for Heterocyclic Libraries

As a fully oxidized thiomorpholine building block, this compound is a valuable synthetic intermediate for constructing complex heterocyclic systems, particularly 1,1-dioxo-thiomorpholinyl derivatives. Its carboxylic acid handle allows for facile amide coupling and esterification, enabling the rapid generation of diverse compound libraries for drug discovery programs targeting inflammation, metabolic disorders, and infectious diseases [2].

Application
Selection Property
Validation Focus
Dual LOX pathway probe development
Reported 5-LO/12-LO dual inhibition
LOX vs COX selectivity profiling
HMG-CoA reductase pathway studies
Reported HMG-CoA reductase inhibition
Statin-independent scaffold validation
Chemical probe for target engagement studies
Sulfone-lactam hydrogen-bonding capacity
Target deconvolution and SAR profiling
Heterocyclic library synthesis
Carboxylic acid handle for derivatization
Library diversification efficiency

Technical Documentation Hub

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10 linked technical documents
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